Molecular weight and exact mass of 2-Fluoro-1-(piperazin-1-yl)ethanone
Molecular weight and exact mass of 2-Fluoro-1-(piperazin-1-yl)ethanone
Comprehensive Mass Spectrometry and Molecular Characterization of 2-Fluoro-1-(piperazin-1-yl)ethanone
Executive Summary
In modern medicinal chemistry and drug development, the strategic incorporation of fluorine is a premier tactic for modulating a molecule's lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-1-(piperazin-1-yl)ethanone (Molecular Formula: C6H11FN2O) serves as a highly versatile, fluorinated building block. However, the α-fluoro amide moiety is electronically distinct and can be susceptible to nucleophilic displacement or defluorination under harsh synthetic conditions.
As an Application Scientist, I rely on High-Resolution Mass Spectrometry (HRMS) not just for structural confirmation, but as a definitive quality control gateway. This whitepaper details the theoretical mass parameters, the causality behind LC-HRMS analytical workflows, and the gas-phase fragmentation dynamics required to validate the structural integrity of this compound.
Part 1: Theoretical Molecular Parameters
Before initiating any analytical workflow, establishing the theoretical mass parameters is critical. A common pitfall in early-stage drug development is confusing the average molecular weight (used for stoichiometric weighing) with the monoisotopic exact mass (used for HRMS identification).
The exact mass and isotopic distribution of the C6H11FN2O formula can be cross-referenced against structural isomers in authoritative chemical databases[1].
Table 1: Quantitative Mass Parameters
| Parameter | Value | Causality / Relevance |
|---|---|---|
| Chemical Name | 2-Fluoro-1-(piperazin-1-yl)ethanone | Target compound nomenclature. |
| Molecular Formula | C6H11FN2O | Defines the elemental composition. |
| Average Molecular Weight | 146.16 g/mol | Calculated using standard atomic weights; used for molarity and reaction stoichiometry. |
| Monoisotopic Mass | 146.0855 Da | Calculated using the most abundant isotopes (e.g., ^12C, ^1H, ^19F); the true target for HRMS. |
| [M+H]+ m/z (Theoretical) | 147.0928 m/z | The expected mass-to-charge ratio in positive Electrospray Ionization (ESI+). |
Table 2: Expected Isotopic Distribution for[M+H]+ (m/z 147.0928)
| Isotope Peak | Expected m/z | Relative Abundance | Origin of Isotope |
|---|---|---|---|
| M | 147.0928 | 100.0% | Monoisotopic composition. |
| M+1 | 148.0961 | ~7.3% | Primarily driven by ^13C (1.1% × 6) and ^15N (0.37% × 2). |
| M+2 | 149.0970 | ~0.4% | Primarily driven by ^18O. |
Part 2: Analytical Methodology (LC-HRMS Protocol)
To confidently assign the exact mass and ensure no defluorination has occurred, we utilize Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF). High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is indispensable for tracking fluorine mass balances and detecting unwanted defluorination events[2].
The Self-Validating Protocol
A robust protocol must be self-validating. We do not simply inject the sample; we bracket the analysis with controls to ensure any observed mass shifts are chemically real, not instrumental artifacts.
Step 1: System Suitability & Calibration (The Validation Step)
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Action: Inject a blank (Methanol + 0.1% Formic Acid) to confirm the absence of column carryover. Follow this with a continuous infusion of a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771).
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Causality: The lock-mass corrects for time-of-flight drift caused by thermal fluctuations in the flight tube, ensuring our mass accuracy remains strictly < 2 ppm.
Step 2: Sample Preparation
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Action: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).
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Causality: The piperazine ring contains a highly basic secondary amine (pKa ~9.8). The addition of 0.1% FA ensures complete protonation in the liquid phase, driving the equilibrium toward the [M+H]+ species and maximizing ionization efficiency.
Step 3: Chromatographic Separation
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Action: Utilize a reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm) with a rapid 3-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).
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Causality: 2-Fluoro-1-(piperazin-1-yl)ethanone is moderately polar. A C18 column provides sufficient retention to separate the target from highly polar salts (which elute in the void volume and cause ion suppression) before entering the MS source.
Step 4: ESI+ QTOF Acquisition
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Action: Operate the ESI source in positive mode. Set the QTOF to acquire in Data-Dependent Acquisition (DDA) mode at a resolution of >30,000 FWHM.
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Causality: A single quadrupole only provides nominal mass (e.g., m/z 147), which cannot distinguish our target from isobaric impurities. The QTOF's high resolution isolates the exact elemental composition (C6H12FN2O+).
Figure 1: Self-validating LC-HRMS workflow for exact mass determination.
Part 3: Gas-Phase Fragmentation Dynamics (MS/MS)
While the intact precursor ion (m/z 147.0928) confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to map the structural connectivity. Piperazine rings are known to undergo characteristic gas-phase fragmentations, including cross-ring cleavages and amide bond dissociations, which are heavily influenced by the stabilizing effects of the substituents[3].
When the [M+H]+ ion is subjected to Collision-Induced Dissociation (CID) using argon gas, we observe three primary mechanistic pathways:
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Neutral Loss of Hydrogen Fluoride (HF): The highly electronegative fluorine atom can abstract a neighboring proton, resulting in the neutral loss of HF (20.0062 Da). This yields a highly conjugated fragment at m/z 127.0866 .
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Amide Bond Cleavage (Charge Retention on Acyl): Heterolytic cleavage of the amide C-N bond where the charge is retained on the fluoroacetyl group forms an acylium cation at m/z 61.0084 .
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Amide Bond Cleavage (Charge Retention on Amine): Cleavage of the same amide bond where the charge is retained by the basic piperazine nitrogen yields the classic piperazine fragment at m/z 85.0760 .
Figure 2: Primary gas-phase MS/MS fragmentation pathways for [M+H]+.
Part 4: Synthetic Context & Application
During the synthesis of 2-Fluoro-1-(piperazin-1-yl)ethanone (typically via the acylation of piperazine with 2-fluoroacetyl chloride), the primary risk is the nucleophilic attack of excess piperazine on the α-carbon, displacing the fluorine atom.
By utilizing the exact mass and fragmentation workflows outlined above, application scientists can rapidly differentiate the desired fluorinated product (m/z 147.0928) from the defluorinated dimer impurity (m/z 213.1706). This level of analytical rigor ensures that downstream biological assays are conducted on structurally pristine materials, safeguarding the integrity of the drug discovery pipeline.
References
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PubChem, National Institutes of Health. "4-Fluoro-1-methylpyrrolidine-2-carboxamide | C6H11FN2O | CID 72359227" (Utilized as an isomeric proxy for C6H11FN2O exact mass and isotopic verification). Available at:[Link]
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Journal of the American Society for Mass Spectrometry. "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization". Available at:[Link]
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Environmental Science & Technology. "The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction". Available at:[Link]
